Hydrocortisone 21-butyrate
Overview
Description
Hydrocortisone 21-butyrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis.
Mechanism of Action
Target of Action
Hydrocortisone 21-butyrate, a corticosteroid, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Biochemical Pathways
The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. This results in reduced cytokine production, limiting T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive. It is used to treat inflammation due to corticosteroid-responsive dermatoses . By reducing cytokine production and limiting T cell proliferation, it helps manage conditions such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as β-cyclodextrin, can catalyze the rearrangement of this compound into a form of lower biological activity . Understanding these environmental influences can help optimize the use and effectiveness of the drug.
Biochemical Analysis
Biochemical Properties
Hydrocortisone 21-butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .
Temporal Effects in Laboratory Settings
It is known that corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver via CYP3A4 . Corticosteroids are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-butyrate involves the esterification of hydrocortisone with butyric acid. The process typically includes the following steps:
Starting Material: Hydrocortisone is used as the starting material.
Esterification Reaction: Hydrocortisone is reacted with butyric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions, with the temperature maintained around 60-80°C for several hours to ensure complete esterification.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hydrocortisone and butyric acid are reacted in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone 21-butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with altered biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .
Scientific Research Applications
Hydrocortisone 21-butyrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Researchers use this compound to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: this compound is used in the formulation of topical creams and ointments for dermatological applications
Comparison with Similar Compounds
Hydrocortisone: The parent compound of hydrocortisone 21-butyrate, used for similar therapeutic purposes.
Hydrocortisone acetate: Another ester derivative of hydrocortisone, commonly used in topical formulations.
Hydrocortisone probutate: A related compound with similar anti-inflammatory properties .
Uniqueness: this compound is unique due to its specific esterification at the 21-position, which enhances its lipophilicity and skin penetration. This modification allows for more effective topical application and prolonged therapeutic effects compared to other hydrocortisone derivatives .
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Hydrocortisone 21-butyrate absorbed and metabolized in the skin?
A: this compound undergoes complete hydrolysis during dermal absorption, primarily yielding Hydrocortisone as the active metabolite. This process has been demonstrated in a single-pass perfusion model using rabbit ears, where this compound applied topically resulted in detectable Hydrocortisone levels in the effluent. [, ] Interestingly, Hydrocortisone 21-hemisuccinate, another ester derivative, exhibited incomplete hydrolysis (about two-thirds) under similar conditions, highlighting the influence of ester structure on skin metabolism. []
Q2: Does the presence of albumin in the perfusion fluid affect the dermal absorption rate of this compound?
A: Research suggests that albumin does not significantly affect the dermal absorption rate of this compound. In a study comparing perfusion solutions with and without albumin, no significant difference was observed in the appearance rate of Hydrocortisone (following this compound hydrolysis) in the effluent. [] This finding suggests that serum albumin, a major protein component of blood plasma, may not play a significant role in enhancing the systemic uptake of topically applied this compound.
Q3: What are the potential therapeutic implications of Hydrocortisone 17-butyrate degradation by skin microorganisms?
A: Hydrocortisone 17-butyrate can be degraded by certain bacteria commonly found on the skin, particularly bacilli like Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa. [] This degradation can lead to the formation of Hydrocortisone and this compound. This microbial metabolism might impact the therapeutic efficacy of Hydrocortisone 17-butyrate by reducing its concentration and potentially altering its local activity profile. []
Q4: How does the receptor affinity of this compound compare to Hydrocortisone and other related esters?
A: Esterification at the 21-position, as seen in this compound, generally leads to a significant decrease in receptor affinity compared to the parent glucocorticoid, Hydrocortisone. [] This reduction in binding affinity is attributed to the steric hindrance imposed by the bulky ester group at the 21-position, limiting its interaction with the glucocorticoid receptor. Conversely, 17-esters like Hydrocortisone 17-butyrate exhibit a significantly higher receptor affinity than Hydrocortisone. [] Double esters like Hydrocortisone butyrate (containing both 17 and 21-ester functionalities) demonstrate a receptor affinity comparable to Hydrocortisone itself, suggesting a balancing effect between the two esterification positions. []
Q5: How does the metabolism of Hydrocortisone butyrate contribute to its short duration of action?
A: Hydrocortisone butyrate, a double ester glucocorticoid, undergoes rapid metabolism in the skin, contributing to its relatively short duration of action. [] This rapid metabolism is attributed to cutaneous esterases that cleave the ester bonds, initially at the 21-position, forming Hydrocortisone 17-butyrate, which possesses higher receptor affinity and thus greater potency. [] This active metabolite then undergoes further metabolism through isomerization to this compound and eventually to Hydrocortisone, with each step yielding metabolites with reduced activity. [] This rapid metabolic inactivation ensures a localized and time-limited therapeutic effect, potentially minimizing systemic side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.